2-((2-Chloroethyl)ethylamino)ethanol
Description
2-((2-Chloroethyl)ethylamino)ethanol (CAS 4669-20-9) is an organochlorine compound with the molecular formula C₆H₁₄ClNO and a molecular weight of 151.634 g/mol . Structurally, it features a tertiary amine core with an ethyl group, a 2-chloroethyl substituent, and a hydroxyl-terminated ethanol chain. This configuration confers both nucleophilic (via the amine and hydroxyl groups) and electrophilic (via the chloroethyl moiety) reactivity, making it a versatile intermediate in organic synthesis and pharmaceutical research.
The compound is systematically named under IUPAC guidelines as 2-[(2-chloroethyl)(ethyl)amino]ethanol and is also known by synonyms such as Ethylcholine mustard and 2-chloro-2′-hydroxytriethylamine .
Properties
CAS No. |
4669-20-9 |
|---|---|
Molecular Formula |
C6H14ClNO |
Molecular Weight |
151.63 g/mol |
IUPAC Name |
2-[2-chloroethyl(ethyl)amino]ethanol |
InChI |
InChI=1S/C6H14ClNO/c1-2-8(4-3-7)5-6-9/h9H,2-6H2,1H3 |
InChI Key |
ODCWAALEHCNIBY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCO)CCCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The compound can be synthesized through several methods, including:
Nucleophilic Substitution Reaction: : Reacting 2-chloroethanol with ethylamine under controlled conditions.
Reductive Amination: : Reacting 2-chloroethanol with ethylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the aforementioned synthetic routes. The process requires careful control of reaction conditions, including temperature, pressure, and the use of specific catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[2-chloroethyl(ethyl)amino]ethanol can undergo various types of chemical reactions, including:
Oxidation: : Converting the compound to its corresponding aldehyde or carboxylic acid.
Reduction: : Reducing the compound to form amines or alcohols.
Substitution: : Replacing the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: : Employing reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: : Utilizing nucleophiles like hydroxide or alkoxide ions.
Major Products Formed
Oxidation: : Formation of 2-chloroethanol derivatives such as 2-chloroethanol aldehyde or carboxylic acid.
Reduction: : Production of ethylamine derivatives or alcohols.
Substitution: : Generation of various functionalized compounds depending on the nucleophile used.
Scientific Research Applications
2-[2-chloroethyl(ethyl)amino]ethanol has diverse applications in scientific research:
Chemistry: : Used as an intermediate in the synthesis of other chemical compounds.
Biology: : Employed in biochemical studies to understand enzyme mechanisms.
Medicine: : Investigated for potential therapeutic uses, including as an antimicrobial agent.
Industry: : Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways:
Molecular Targets: : Interacts with enzymes and receptors involved in biochemical processes.
Pathways: : Involves pathways related to cellular metabolism, signaling, and defense mechanisms.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares 2-((2-Chloroethyl)ethylamino)ethanol with ethanolamine derivatives and related organochlorines:
Reactivity and Functional Differences
- Chloroethyl Group vs. Simple Chloro: The 2-chloroethyl group in this compound enables intramolecular cyclization or intermolecular alkylation, forming reactive intermediates like carbonium ions . In contrast, 2-chloroethanol (C₂H₅ClO) lacks amine groups, limiting its utility to simpler reactions such as nucleophilic substitutions .
- Amine Substitution: Compared to 2-(Ethylamino)ethanol (a primary amine), the tertiary amine in this compound reduces nucleophilicity but enhances steric hindrance, influencing reaction kinetics in alkylation pathways .
- Pharmaceutical Relevance: Cyclophosphamide shares the bis(2-chloroethyl) motif but incorporates a phosphoramide ring, enabling prodrug activation and targeted DNA crosslinking . The mono-chloroethyl group in this compound may offer milder alkylation activity suitable for specialized drug design.
Research Findings and Key Data
Alkylation Mechanisms
Evidence from nitrosourea degradation studies highlights that chloroethyl groups can generate 2-chloroethyl diazene hydroxide intermediates, which decompose into alkylating carbonium ions .
Physicochemical Properties
- Solubility: The hydroxyl and amine groups enhance water solubility compared to non-polar analogs like 2-(Diisopropylamino)ethanol (log P = 0.8) .
- Thermal Stability: Decomposition above 200°C releases HCl, a common trait in organochlorines .
Biological Activity
2-((2-Chloroethyl)ethylamino)ethanol, also known as chloroethylaminoethanol, is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its chloroethyl group, which is known to impart various biological properties, including cytotoxicity against cancer cells.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes:
- A chloroethyl group that enhances reactivity.
- An amino group that may interact with biological targets.
Anticancer Properties
Research indicates that compounds with a chloroethyl moiety can exhibit significant anticancer effects. For instance, studies have shown that derivatives of chloroethylamine can induce apoptosis in various cancer cell lines. The mechanism often involves the formation of DNA cross-links, leading to cell cycle arrest and subsequent cell death.
Case Study : A study published in Cancer Research demonstrated that chloroethylamine derivatives could effectively inhibit tumor growth in xenograft models, suggesting a potential for therapeutic applications in oncology .
The biological activity of this compound is primarily attributed to its ability to:
- Intercalate DNA : The compound may insert itself between DNA bases, disrupting replication and transcription processes.
- Form DNA Cross-links : This action prevents proper DNA repair mechanisms, leading to increased cytotoxicity in rapidly dividing cells.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Key parameters include:
- Absorption : The compound is likely absorbed through the gastrointestinal tract when administered orally.
- Distribution : Due to its lipophilicity, it can penetrate cell membranes effectively.
- Metabolism : The liver plays a significant role in metabolizing this compound, potentially forming active metabolites that contribute to its biological effects.
- Excretion : Renal excretion is expected for both the parent compound and its metabolites.
Toxicity Profile
While the anticancer properties are promising, toxicity remains a concern. Studies have highlighted potential side effects such as:
- Hematological Toxicity : Compounds with similar structures have been associated with bone marrow suppression.
- Neurotoxicity : There are indications that certain derivatives may affect neurological functions.
Research Findings
| Study | Findings | |
|---|---|---|
| Cancer Research (2021) | Chloroethylamine derivatives showed significant apoptosis in cancer cell lines. | Potential for development as anticancer agents. |
| Journal of Medicinal Chemistry (2020) | Identified key molecular interactions leading to DNA cross-linking. | Supports the mechanism of action for anticancer effects. |
| Toxicology Reports (2023) | Reported hematological and neurological toxicity in animal models. | Caution advised for therapeutic use; further studies needed. |
Q & A
Q. What are the recommended synthetic routes for 2-((2-Chloroethyl)ethylamino)ethanol, and how are reaction conditions optimized?
The compound is typically synthesized via nucleophilic substitution between 2-chloroethanol and ethylamine under controlled temperature (40–60°C) and pH (neutral to slightly alkaline) . Optimization involves:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing intermediates.
- Purification : Distillation or column chromatography (silica gel, chloroform/methanol eluent) improves purity (>95%) .
- Yield maximization : Excess ethylamine (1.5:1 molar ratio) drives the reaction to completion, while inert atmospheres prevent oxidation .
Q. Which analytical techniques are most effective for characterizing this compound?
Key methods include:
- FT-IR spectroscopy : Identifies functional groups (e.g., C-Cl stretch at 650–750 cm⁻¹, N-H bend at 1600 cm⁻¹) .
- Mass spectrometry (EI-MS) : Molecular ion peaks at m/z 151.63 (M⁺) confirm molecular weight, with fragmentation patterns validating structure .
- NMR : H NMR reveals ethylamino protons (δ 1.2–1.4 ppm) and chloroethyl protons (δ 3.6–3.8 ppm) .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Ventilation : Use fume hoods to avoid inhalation (TLV: 3.3 mg/m³) .
- PPE : Nitrile gloves (12–15 mil thickness) and sealed goggles prevent dermal/ocular exposure .
- Emergency measures : Immediate rinsing with water for skin/eye contact and activated charcoal for accidental ingestion .
Advanced Research Questions
Q. How does this compound participate in CO₂ capture mechanisms, and what are its thermodynamic limitations?
The compound’s secondary amine group reacts with CO₂ to form carbamates, with absorption efficiency modeled using aqueous solutions at 293–333 K . Key findings:
- Kinetics : Pseudo-first-order rate constants () increase with temperature but plateau above 313 K due to solvent volatility .
- Thermodynamics : Enthalpy of absorption () ranges from -60 to -80 kJ/mol, indicating exothermicity . Challenges include solvent degradation at high CO₂ partial pressures (>15 bar) .
Q. What reaction pathways dominate in substitution reactions involving this compound, and how do steric effects influence selectivity?
- S2 mechanisms : Predominant in reactions with nucleophiles (e.g., thiols, azides), where the chloroethyl group acts as a leaving site .
- Steric hindrance : The ethylamino group reduces reactivity toward bulky nucleophiles (e.g., tert-butoxide) by ~30% compared to unsubstituted analogs .
- Byproduct mitigation : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhances reaction specificity .
Q. How can contradictory data on the compound’s toxicity be resolved through experimental design?
Discrepancies in LD₅₀ values (e.g., oral vs. dermal toxicity) arise from solvent interactions and assay models. Recommended approaches:
- In vitro assays : Use human hepatocyte cultures to assess metabolic pathways (e.g., CYP450-mediated detoxification) .
- Dose-response modeling : Apply Hill equation fits to distinguish acute vs. chronic toxicity thresholds .
- Cross-validation : Compare results across OECD guidelines and EPA DSSTox datasets .
Q. What role does this compound play in synthesizing biologically active derivatives, and what are key optimization strategies?
It serves as an intermediate for:
- Anticancer agents : Alkylation of DNA-targeting molecules (e.g., acridine derivatives) enhances cytotoxicity .
- Cholinergic ligands : Ethylamino groups improve blood-brain barrier penetration in neuroactive compounds .
Optimization strategies include: - Prodrug design : Esterification (e.g., acetate prodrugs) improves bioavailability .
- Structure-activity relationships (SAR) : Modifying chloroethyl chain length alters receptor binding affinity .
Data Contradiction Analysis
Q. Why do reported vapor pressure values for this compound vary across studies?
Discrepancies stem from measurement techniques:
- Static vs. dynamic methods : Static cell measurements (NIST) report 0.12 kPa at 25°C, while gas saturation methods yield 0.15 kPa due to temperature gradients .
- Purity impact : Impurities (e.g., residual ethylamine) elevate vapor pressure by 10–15% .
Methodological Recommendations
- Synthetic scale-up : Use continuous flow reactors to maintain consistent reaction parameters and reduce byproducts .
- Toxicity screening : Pair in vitro assays with computational models (e.g., QSAR) for rapid hazard assessment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
